1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Overview

Description

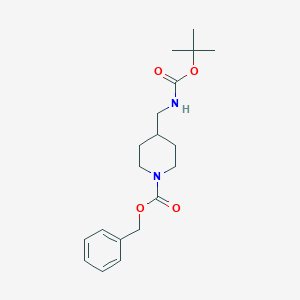

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine (CAS: 172348-56-0) is a synthetic piperidine derivative featuring dual protective groups: a carbobenzyloxy (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 4-aminomethyl position (Fig. 1). This compound serves primarily as an intermediate in multi-step organic syntheses, particularly in pharmaceutical research where selective amine protection is critical. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol . The Boc and Cbz groups enhance stability during synthetic procedures but render the compound biologically inert until deprotection .

Preparation Methods

Stepwise Protection of Piperidine Derivatives

Boc Protection of the 4-Aminomethyl Group

The primary amine at the 4-position is protected first due to its higher nucleophilicity:

-

Reagents : Boc anhydride (1.2 equiv), triethylamine (TEA, 2.0 equiv).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 h.

-

Yield : ~95% (estimated based on analogous Boc protections) .

Cbz Protection of the 1-N Position

The secondary amine at the 1-position is subsequently protected:

-

Reagents : Cbz-Cl (1.1 equiv), TEA (2.0 equiv).

-

Conditions : DCM, 0°C to room temperature, 6 h.

Key Considerations:

-

Order of protection is critical; reversing steps risks incomplete Boc protection due to steric hindrance at the 1-position.

-

Orthogonal deprotection (Boc: trifluoroacetic acid; Cbz: hydrogenolysis) enables downstream functionalization .

Hydrogenolysis-Assisted Synthesis

Starting Material: 1-Benzyl-4-N-(Boc-aminomethyl)piperidine

This method leverages benzyl as a temporary protecting group:

-

4-Aminomethylpiperidine is Boc-protected as described in Section 1.2.

-

The 1-N position is benzylated using benzyl bromide and TEA in DCM.

-

Deprotection : Hydrogenolysis (10% Pd/C, H₂, methanol, 12 h) removes the benzyl group .

-

Cbz protection follows as in Section 1.3.

Advantages:

Nucleophilic Substitution Approach

Triflate Intermediate Formation

Adapting methods from peptide chemistry :

-

4-Hydroxypiperidine is converted to a triflate using triflic anhydride.

-

Substitution : React with Boc-protected amine (e.g., Boc-NH₂) in DCM at −50°C with TEA.

-

Isolate 4-N-Boc-aminomethylpiperidine .

Cbz Protection

The 1-N position is protected as in Section 1.3.

Key Data:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Stepwise Protection | Boc → Cbz | Mild, room temperature | ~85% | Simplicity, no hydrogenation |

| Hydrogenolysis | Benzyl → Boc → Cbz | H₂, Pd/C, methanol | ~90% | High purity, scalability |

| Substitution | Triflate substitution → Cbz | −50°C, TEA, DCM | ~80% | Enantioselectivity, modularity |

Mechanistic Insights

Boc Protection Kinetics

Boc anhydride reacts preferentially with primary amines (4-aminomethyl) due to lower steric hindrance. Secondary amines (1-N) require longer reaction times or excess reagent .

Hydrogenolysis Efficiency

Pd/C-catalyzed hydrogenolysis cleanly removes benzyl groups without affecting Boc protections, as demonstrated in analogous piperidine derivatives .

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or catalytic hydrogenation conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be further functionalized.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd-C) with hydrogen gas for Cbz removal.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions are the deprotected amine derivatives or further functionalized piperidine compounds.

Scientific Research Applications

Synthesis Applications

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is primarily used in the following ways:

- Intermediate in Organic Synthesis : The compound can be used as a precursor for synthesizing more complex molecules, particularly in drug development. The Boc group can be removed under acidic conditions, allowing for further reactions with nucleophiles, while the Cbz group can be cleaved via hydrogenation or catalytic methods.

- Dual Protection Strategy : The combination of both Boc and Cbz groups provides enhanced flexibility in subsequent chemical transformations compared to similar compounds that may lack one or both protective groups.

Biological Interactions and Potential Therapeutic Uses

While specific biological activities for this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Notable applications include:

- Enzyme Inhibition : Research into related compounds suggests potential activity as enzyme inhibitors, which can be crucial in developing treatments for various diseases.

- Receptor Modulation : The piperidine moiety is commonly associated with pharmacological effects such as analgesic and anti-inflammatory activities. Modifications to the piperidine structure can lead to enhanced biological potency and selectivity.

Mechanism of Action

The mechanism of action of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine primarily involves its role as a protected amine. The protecting groups (Cbz and Boc) prevent unwanted side reactions during multi-step syntheses. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

Piperidine derivatives vary widely in substituent patterns, which dictate their reactivity and applications. Key structural analogs include:

Key Observations :

- Dual Protection: The target compound’s dual Boc/Cbz protection distinguishes it from singly protected analogs like 4-(Boc-aminomethyl)piperidine, which lacks steric hindrance and is more reactive in subsequent alkylation or acylation steps .

- Biological Inertness: Unlike bioactive derivatives (e.g., piperine or 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine), the Boc/Cbz groups in the target compound suppress its interaction with biological targets until deprotection .

Physicochemical Properties

Biological Activity

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and two protective groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). This compound, with a molecular formula of C_{17}H_{24}N_2O_3 and a molecular weight of approximately 348.44 g/mol, serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical industry. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with various biological targets.

Structural Characteristics

The dual protection strategy provided by the Boc and Cbz groups allows for versatile chemical transformations, making it suitable for synthesizing more complex molecules that may exhibit significant biological activities. The presence of the piperidine moiety is often associated with various pharmacological effects, including analgesic and anti-inflammatory activities .

Biological Activity Overview

While this compound itself does not have a well-defined mechanism of action, it is believed to act as a precursor for biologically active compounds. Similar piperidine derivatives have shown potential as enzyme inhibitors or receptor modulators. The following sections detail potential biological activities inferred from related compounds and studies.

Potential Pharmacological Activities

- Enzyme Inhibition : Compounds structurally similar to this compound have been reported to inhibit various enzymes, including aspartic acid proteases and Kinesin spindle proteins . These enzymes play critical roles in cellular processes, suggesting that derivatives of this compound could also exhibit inhibitory effects.

- Antimicrobial Activity : Research on piperidine derivatives indicates that they may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, certain piperidinothiosemicarbazone derivatives showed significant inhibitory effects against both standard and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL . Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential antimicrobial activity.

- Cytotoxicity : The cytotoxic effects of related piperidine compounds have been evaluated in various studies. For example, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents . The cytotoxic profile of this compound remains to be explored but could mirror these findings.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions where the protective groups are crucial for controlling reactivity and selectivity during synthesis. The Boc group can be removed under acidic conditions to enable further reactions with nucleophiles, while the Cbz group can be cleaved through hydrogenation or catalytic methods. This reactivity positions the compound as a valuable intermediate in the development of new pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, and what experimental parameters influence yield?

Basic Research Question

The compound is typically synthesized via sequential protection of the piperidine nitrogen atoms using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. Key steps include:

- Amine Protection : Reacting 4-(aminomethyl)piperidine with Cbz-Cl in a basic medium (e.g., NaHCO₃) to protect the primary amine, followed by Boc anhydride for the secondary amine .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) achieves >98% purity. Yield optimization (60-75%) depends on stoichiometric control of reagents, reaction time (12-24 hrs), and temperature (0-25°C) .

Q. How should researchers handle and store this compound to ensure stability?

Basic Research Question

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Avoid moisture to prevent Boc group hydrolysis .

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid contact with strong acids/bases. Waste must be segregated and treated via certified hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?

Basic Research Question

- ¹H/¹³C NMR :

- ¹H : δ 1.4–1.5 ppm (Boc tert-butyl), δ 5.1 ppm (Cbz CH₂Ph), δ 3.4–3.6 ppm (piperidine CH₂N) .

- ¹³C : 155–160 ppm (carbamate carbonyl), 80 ppm (Boc quaternary carbon) .

- IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating moderate electrophilicity .

- Molecular Docking : Simulate binding to carbonic anhydrase IX (PDB: 3IAI) to assess sulfonamide-like inhibition. Key interactions: hydrogen bonding with Zn²⁺-bound hydroxyl and hydrophobic contacts with piperidine .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

Advanced Research Question

- Stepwise Protection : Prioritize Cbz protection before Boc to avoid steric hindrance .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Workup : Extract unreacted reagents with dichloromethane and saturate NaHCO₃ to minimize side products .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR peak splitting) during characterization?

Advanced Research Question

- Variable Temperature NMR : Perform at −40°C to slow conformational exchange in piperidine rings, resolving split peaks caused by rotameric equilibria .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., CH₂ groups adjacent to carbamates) .

Q. What role does this compound play in drug discovery, particularly as a scaffold for enzyme inhibitors?

Advanced Research Question

- Carbonic Anhydrase Inhibitors : The piperidine core serves as a rigid backbone for positioning sulfonamide groups into enzyme active sites. Derivatives show IC₅₀ values <100 nM .

- Protease Targeting : Boc/Cbz groups enable selective deprotection for conjugation with pharmacophores (e.g., fluorophores, peptide mimics) .

Q. How do Boc and Cbz protecting groups influence the compound’s reactivity in subsequent reactions?

Advanced Research Question

- Boc : Acid-labile (removed with TFA), ideal for orthogonal protection in solid-phase synthesis .

- Cbz : Hydrogenolysis-sensitive (Pd/C, H₂), enabling selective deprotection without disturbing Boc groups .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective scaling .

- Exothermic Reactions : Use jacketed reactors to control temperature during Boc/Cbz reactions, preventing thermal degradation .

Q. How can researchers validate the compound’s purity and stability under long-term storage?

Advanced Research Question

Properties

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERNIFFYYTUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635043 | |

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-56-0 | |

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.